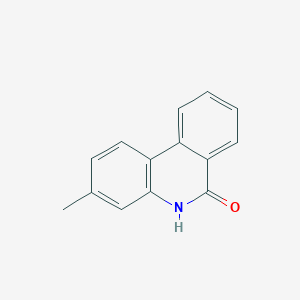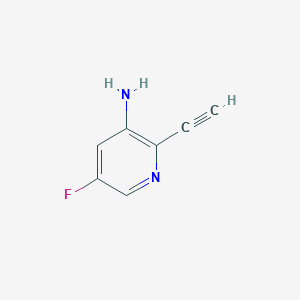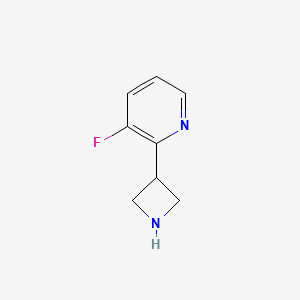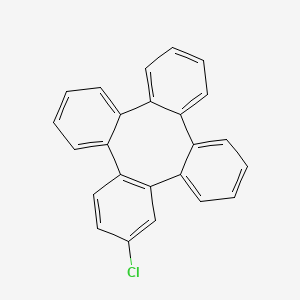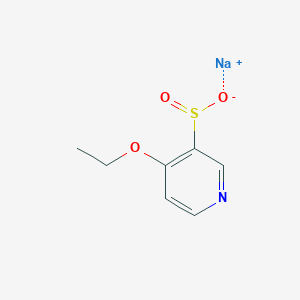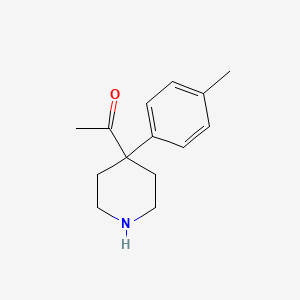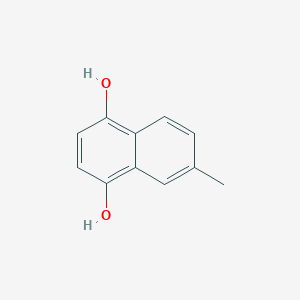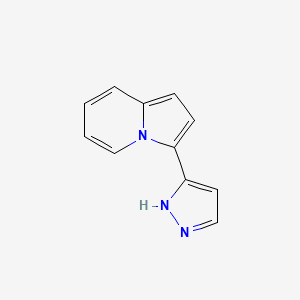
2-(3-Iodo-5-methylphenyl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Iodo-5-methylphenyl)acetonitrile is an organic compound with the molecular formula C9H8IN It is a derivative of acetonitrile, where the hydrogen atoms are replaced by a 3-iodo-5-methylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Iodo-5-methylphenyl)acetonitrile typically involves the iodination of 3-methylphenylacetonitrile. The process can be carried out using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually conducted in an organic solvent like acetonitrile or dichloromethane under controlled temperature conditions to ensure the selective iodination at the desired position on the aromatic ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization or chromatography can further enhance the efficiency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Iodo-5-methylphenyl)acetonitrile can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The nitrile group can be reduced to form primary amines.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Major Products
Substitution: Formation of 2-(3-azido-5-methylphenyl)acetonitrile or 2-(3-cyano-5-methylphenyl)acetonitrile.
Oxidation: Formation of 2-(3-iodo-5-methylbenzaldehyde) or 2-(3-iodo-5-methylbenzoic acid).
Reduction: Formation of 2-(3-iodo-5-methylphenyl)ethylamine.
Aplicaciones Científicas De Investigación
2-(3-Iodo-5-methylphenyl)acetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(3-Iodo-5-methylphenyl)acetonitrile depends on its interaction with molecular targets. The iodine atom can participate in halogen bonding, which can influence the binding affinity to receptors or enzymes. The nitrile group can act as a hydrogen bond acceptor, further modulating the compound’s biological activity. The overall effect is determined by the specific molecular pathways involved in the target system.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(3-Iodo-2-methylphenyl)acetonitrile
- 2-(3-Bromo-5-methylphenyl)acetonitrile
- 2-(3-Chloro-5-methylphenyl)acetonitrile
Uniqueness
2-(3-Iodo-5-methylphenyl)acetonitrile is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological properties compared to its bromine or chlorine analogs. The methyl group also contributes to its specific steric and electronic characteristics, making it a valuable compound for targeted research applications.
Propiedades
Fórmula molecular |
C9H8IN |
|---|---|
Peso molecular |
257.07 g/mol |
Nombre IUPAC |
2-(3-iodo-5-methylphenyl)acetonitrile |
InChI |
InChI=1S/C9H8IN/c1-7-4-8(2-3-11)6-9(10)5-7/h4-6H,2H2,1H3 |
Clave InChI |
PURRJAFKTHEGMR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1)I)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


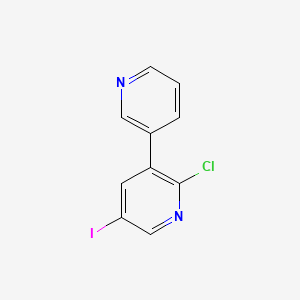
![2-Hydroxy-3-(2-hydroxyethyl)-6-methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-5(6H)-one](/img/structure/B13117133.png)
